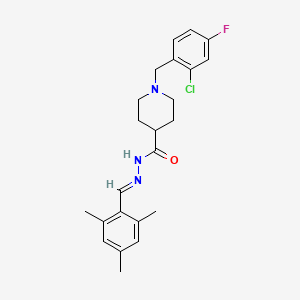

![molecular formula C16H13NO4 B5602713 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)

2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromone derivatives, including compounds similar to 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide, often involves multi-step organic reactions. A common approach includes the condensation of phenolic compounds with β-diketones or α-cyano-β-ketoesters in the presence of catalytic amounts of acid, leading to the formation of the chromone core. For instance, compounds similar to the one have been synthesized through reactions involving coumarin derivatives, highlighting the versatility of chromone synthesis methodologies (Dhairya Bhavsar et al., 2011).

Molecular Structure Analysis

Chromone derivatives typically exhibit planar molecular structures due to the conjugation within the chromone core. This planarity can influence the molecule's electronic properties and its interactions with biological targets. NMR and X-ray crystallography are commonly employed techniques for elucidating the molecular structure of such compounds, providing insights into their stereochemistry and conformational preferences (I. Manolov et al., 2012).

Chemical Reactions and Properties

Chromone derivatives are versatile in chemical reactivity, engaging in various organic reactions such as alkylation, acylation, and cycloaddition. These reactions can introduce diverse functional groups into the chromone core, significantly altering the compound's chemical properties and biological activity. The presence of the acetamide group in this compound suggests potential reactivity at the nitrogen atom, allowing for further functionalization or participation in hydrogen bonding (M. Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of chromone derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and the presence of functional groups. For example, the introduction of an acetamide group can enhance the compound's polarity, potentially improving its solubility in polar solvents. The crystalline structure, determined through X-ray crystallography, can provide insights into the compound's solid-state properties and its potential for forming stable crystalline forms suitable for further applications (S. Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are crucial for understanding its behavior in chemical and biological systems. Studies on related chromone derivatives have shown that these compounds can exhibit interesting photophysical properties, such as fluorescence, which could be exploited in various applications ranging from biological imaging to the development of optical materials (O. Nikolaeva et al., 2020).

科学的研究の応用

Antioxidant Activity

2-[(4-Methyl-6-Oxo-6H-Benzo[c]Chromen-3-yl)Oxy]Acetamide derivatives demonstrate antioxidant properties. A study found that synthesized coumarins, including similar compounds, exhibited notable antioxidant activity, comparable to ascorbic acid, using methods like DPPH, hydrogen peroxide, and nitric oxide radical methods (Kadhum et al., 2011).

Antibacterial Activity

These compounds also exhibit antibacterial properties. Research has shown that synthesized coumarinyl Schiff base derivatives, structurally related to this compound, were effective against various bacterial strains (Mishra et al., 2014). Additionally, another study reported antibacterial effects of newly synthesized derivatives of 4-hydroxy-chromen-2-one (Behrami & Dobroshi, 2019).

Anticancer Activity

Novel 3,4,5-trimethoxyphenyl coumarin derivatives, related to the chemical structure of interest, have shown promising antitumor activity against several human cancer cell lines, offering potential in cancer research and therapy (Shi et al., 2020).

Anti-HIV Activity

Compounds with a similar structure to this compound have been evaluated for their anti-HIV activity, demonstrating moderate to potent effectiveness against wild-type HIV-1 (Bhavsar et al., 2011).

Cardioprotective Effects

A related molecule, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, showed protective effects against cardiac remodeling in isoproterenol-induced myocardial infarction in rats (Emna et al., 2020).

将来の方向性

特性

IUPAC Name |

2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h2-7H,8H2,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMOEJIEGLZSKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)

![1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B5602653.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)

![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)

![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5602693.png)

![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5602703.png)

![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)